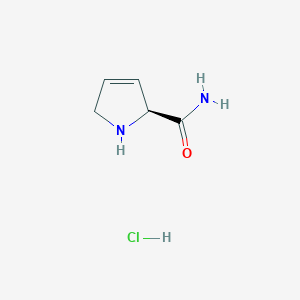

3,4-Dehydro-L-proline amide hydrochloride

Description

BenchChem offers high-quality 3,4-Dehydro-L-proline amide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dehydro-L-proline amide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2,5-dihydro-1H-pyrrole-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c6-5(8)4-2-1-3-7-4;/h1-2,4,7H,3H2,(H2,6,8);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDOQMABVJRPFF-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(N1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@H](N1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of 3,4-Dehydro-L-proline Amide in Peptidomimetic Design: A Technical Guide

Abstract

In the landscape of modern drug discovery and peptide science, the strategic modification of peptide structures to enhance their therapeutic potential is of paramount importance. Peptidomimetics, compounds that mimic the structure and function of natural peptides, offer a promising avenue to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. This technical guide provides an in-depth exploration of 3,4-dehydro-L-proline (Dhp), a conformationally constrained proline analog, with a specific focus on its C-terminal amide form, in the design and development of novel peptidomimetics. We will delve into the synthetic methodologies, conformational properties, and strategic applications of this unique building block, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage its potential in their work.

Introduction: The Quest for Enhanced Peptide Therapeutics

Peptides are exquisite signaling molecules, governing a vast array of physiological processes with high specificity and potency. However, their translation into effective therapeutics is often hampered by their susceptibility to enzymatic degradation and their inherent conformational flexibility, which can lead to reduced receptor affinity and off-target effects. Peptidomimetic design seeks to address these challenges by introducing non-natural amino acids or modified backbones to impart desirable physicochemical properties.

Proline, with its unique cyclic structure, plays a critical role in dictating the conformation of peptides, often inducing turns and restricting backbone flexibility.[1] Consequently, proline analogs are powerful tools in peptidomimetic chemistry, allowing for the fine-tuning of peptide secondary structure.[2][3][4] Among these, 3,4-dehydro-L-proline stands out due to the introduction of a double bond in its pyrrolidine ring, which has profound effects on its conformational preferences and, by extension, the structure and function of the peptides into which it is incorporated.[5]

Conformational Landscape of 3,4-Dehydro-L-proline

The defining feature of 3,4-dehydro-L-proline is the Cγ=Cδ double bond, which significantly flattens the pyrrolidine ring compared to the puckered conformations of proline.[6] This planarity has several important consequences for peptide structure:

-

Restricted Dihedral Angles: The flattened ring restricts the range of accessible backbone dihedral angles (φ and ψ), pre-organizing the peptide backbone into specific conformations. Crystal structure analysis of acetyl-L-3,4-dehydroproline amide has revealed φ and ψ values corresponding to a collagen-like conformation.[4][7] In other model peptides, the φ-angle has been observed to be around -67° to -69°, which is typical for a proline residue, suggesting that while the ring is flatter, the overall backbone conformation can be similar to that induced by proline.[6]

-

Influence on Cis-Trans Isomerization: The peptide bond preceding a proline residue can exist in either a cis or trans conformation, and the interconversion between these isomers can be a rate-limiting step in protein folding. The 3,4-double bond in Dhp has been shown to increase the energy barrier for cis-trans isomerization, effectively acting as a "structural freezer" for the peptide backbone.[6] This property can be exploited to lock a peptide into a specific, bioactive conformation.

-

Propensity for Beta-Turns: The conformational constraints imposed by 3,4-dehydroproline make it a potent inducer of β-turns, which are critical secondary structures for molecular recognition and biological activity.[2][8][9] While proline itself is a well-known β-turn inducer, the specific geometry of the turn can be modulated by using analogs like Dhp.

The following diagram illustrates the key structural differences between L-proline and 3,4-dehydro-L-proline.

Caption: Comparison of L-proline and 3,4-dehydro-L-proline structures.

Quantitative Conformational Data

The table below summarizes key conformational parameters for 3,4-dehydro-L-proline derivatives compared to L-proline.

| Parameter | L-Proline Derivative | 3,4-Dehydro-L-proline Derivative | Reference(s) |

| Ring Pucker | Cγ-endo or Cγ-exo | Relatively flat | [6] |

| φ (phi) Angle | ~ -60° to -75° | ~ -67° to -69° | [6] |

| ψ (psi) Angle | Varies | Collagen-like in some structures | [4][7] |

| Cis/Trans Isomerization Barrier | Lower | Higher | [6] |

Synthesis of 3,4-Dehydro-L-proline Amide and its Derivatives

The successful incorporation of 3,4-dehydro-L-proline amide into peptidomimetics relies on robust synthetic methodologies. This section provides an overview of the key synthetic steps, from the preparation of the protected amino acid to its incorporation into a peptide chain.

Synthesis of N-Protected 3,4-Dehydro-L-proline

Commercially available 3,4-dehydro-L-proline can be protected with standard protecting groups for peptide synthesis, such as Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl).

The following diagram outlines the general workflow for the synthesis of Fmoc-3,4-dehydro-L-proline.

Caption: Workflow for the synthesis of Fmoc-3,4-dehydro-L-proline.

Synthesis of 3,4-Dehydro-L-proline Amide from the Protected Acid

The conversion of N-protected 3,4-dehydro-L-proline to its primary amide is a crucial step for many peptidomimetic applications. This can be achieved through standard amide bond formation protocols.

Experimental Protocol: Synthesis of Fmoc-3,4-dehydro-L-prolinamide

-

Activation: Dissolve Fmoc-3,4-dehydro-L-proline (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or dimethylformamide). Add a coupling reagent such as HBTU (0.95 equivalents) and an amine base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Amidation: To the activated amino acid solution, add a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride with an additional equivalent of base.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts. The crude product can then be purified by flash column chromatography on silica gel to yield the pure Fmoc-3,4-dehydro-L-prolinamide.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-3,4-dehydro-L-proline can be incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[10][11][]

Experimental Protocol: SPPS using Fmoc-3,4-dehydro-L-proline

-

Resin Preparation: Start with a suitable resin, such as Rink Amide resin for C-terminal amides. Swell the resin in DMF.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain.

-

Coupling of Fmoc-3,4-dehydro-L-proline:

-

Pre-activate Fmoc-3,4-dehydro-L-proline (3-5 equivalents relative to resin loading) with a coupling reagent like HBTU (2.9-4.9 equivalents) and a base such as DIPEA (6-10 equivalents) in DMF for 1-2 minutes.[]

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

-

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

-

Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups with acetic anhydride.

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Peptidomimetic Design: Case Studies

The unique conformational properties of 3,4-dehydro-L-proline amide have been leveraged to enhance the biological activity and stability of various bioactive peptides.

Tuftsin Analogs: Enhancing Phagocytic Activity

Tuftsin is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) that stimulates phagocytosis.[13][14] An analog where proline is replaced by 3,4-dehydro-L-proline, [Δ³-Pro³]-tuftsin, was synthesized to investigate the impact of this modification on its biological activity.[15]

The synthesis was performed using solid-phase methodology, and the resulting analog was purified by HPLC.[15] Biological assays revealed that while the chemotactic and bactericidal activities were similar to native tuftsin, the phagocytic activity of polymorphonuclear leukocytes treated with the dehydroproline analog was significantly enhanced.[15]

Table 2: Biological Activity of [Δ³-Pro³]-tuftsin compared to Tuftsin

| Activity | Tuftsin | [Δ³-Pro³]-tuftsin | Reference |

| Chemotactic Effect (10 µg/ml) | Significant | Similar to Tuftsin | [15] |

| Bactericidal Activity | Similar | Similar to Tuftsin | [15] |

| Phagocytic Index (0.4-1.0 µg/ml) | Baseline | 2-4 times higher than Tuftsin | [15] |

This case study demonstrates that the introduction of 3,4-dehydroproline can lead to a significant and specific enhancement of a desired biological activity, likely due to the adoption of a more favorable conformation for receptor binding.

Bradykinin Analogs: Probing Receptor Interactions

Future Perspectives and Conclusion

3,4-Dehydro-L-proline amide is a versatile and powerful tool in the arsenal of the peptide chemist and drug designer. Its ability to impose well-defined conformational constraints on the peptide backbone allows for the rational design of peptidomimetics with enhanced biological activity, improved metabolic stability, and refined receptor selectivity.

Future research in this area will likely focus on:

-

Exploring a wider range of therapeutic targets: The application of Dhp-containing peptidomimetics is expected to expand beyond the examples discussed here to include a broader array of G-protein coupled receptors, enzymes, and protein-protein interactions.

-

Development of novel synthetic methodologies: More efficient and stereoselective methods for the synthesis of substituted 3,4-dehydroproline analogs will enable the exploration of a wider chemical space.[13][15][17]

-

Computational and structural studies: Advanced computational modeling and high-resolution structural biology techniques will provide deeper insights into the precise conformational effects of 3,4-dehydroproline in different peptide contexts, further guiding the design of next-generation peptidomimetics.

References

-

Amoscato, A. A., Babcock, G. F., & Nishioka, K. (1984). Synthesis and biological activity of [L-3,4-dehydroproline3]-tuftsin. Peptides, 5(3), 489-494. [Link]

-

Cabrele, C., & Beck-Sickinger, A. G. (2000). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI. [Link]

-

Fisher, G. H., Marlborough, D. I., Ryan, J. W., & Felix, A. M. (1978). L-3,4-dehydroproline analogs of bradykinin. Synthesis, biological activity, and solution conformation. Archives of biochemistry and biophysics, 189(1), 81–85. [Link]

-

Fridkin, M., & Najjar, V. A. (1989). Tuftsin: its chemistry, biology, and clinical potential. Critical reviews in biochemistry and molecular biology, 24(1), 1-40. [Link]

-

G. Tuchscherer, M. Mutter (2001). Peptidomimetics for Bridging Structure and Function: Pseudo-Prolines (ψPro) in Peptide Synthesis, Molecular Recognition, and Drug Design. CHIMIA. [Link]

-

Karle, I. L., & Balaram, P. (1981). Conformational studies of peptides: Crystal and molecular structures of L-3,4-dehydroproline and its t-butoxycarbonyl and acetyl amide derivatives. Biopolymers, 20(5), 975-987. [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. [Link]

-

Pal, D., & Chakrabarti, P. (1998). Conformational interconversions in peptide beta-turns: analysis of turns in proteins and computational estimates of barriers. Journal of molecular biology, 284(5), 1547–1557. [Link]

-

Pál-Tóth, D., et al. (2016). cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline. Beilstein Journal of Organic Chemistry, 12, 57-64. [Link]

-

Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Rose, G. D., Gierasch, L. M., & Smith, J. A. (1985). Turns in peptides and proteins. Advances in protein chemistry, 37, 1-109. [Link]

-

Woolfson, D. N., & Williams, D. H. (1990). The influence of proline residues on alpha-helical structure. FEBS letters, 277(1-2), 185–188. [Link]

-

Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. Retrieved from [Link]

- Google Patents. (2018). A kind of synthetic method of L prolineamides. (CN107641092A).

-

Gera, L., et al. (2012). Pharmacological evidence of bradykinin regeneration from extended sequences that behave as peptidase–activated B2 receptor agonists. British journal of pharmacology, 165(6), 1836–1849. [Link]

-

Merck Millipore. (n.d.). Pseudoproline dipeptides in Fmoc-solid phase peptide synthesis. Retrieved from [Link]

-

Rhaleb, N. E., et al. (1990). Structure-activity studies on bradykinin and related peptides: agonists. British journal of pharmacology, 99(3), 445–448. [Link]

-

Wikipedia. (n.d.). Bradykinin. Retrieved from [Link]

-

Marceau, F., et al. (2021). A Robust Bioassay of the Human Bradykinin B2 Receptor That Extends Molecular and Cellular Studies: The Isolated Umbilical Vein. International journal of molecular sciences, 22(5), 2383. [Link]

-

Wieczorek, Z., & Siemion, I. Z. (2015). Tuftsin-Properties and Analogs. Current protein & peptide science, 16(6), 523–532. [Link]

-

Mbah, C. J. (2021). Bradykinin Pathway and Pathological States: Potential Therapeutic Agents against Such States. American Journal of Pharmacology and Pharmacotherapeutics, 4(1), 1030. [Link]

-

Karle, I. L., & Balaram, P. (1981). Conformational studies of peptides: Crystal and molecular structures of L-3,4-dehydroproline and its t-butoxycarbonyl and acetyl amide derivatives. Biopolymers, 20(5), 975-987. [Link]

-

Turk, J., Needleman, P., & Marshall, G. R. (1975). Alkylating analogs of bradykinin. Journal of medicinal chemistry, 18(11), 1135–1139. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Comprehensive Review on Non-Natural Amino Acid-based Modifications in Antibacterial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational studies of peptides: Crystal and molecular structures of L-3,4-dehydroproline and its t-butoxycarbonyl and acetyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validation data for the use of bradykinin and substance P protease activity assays with capillary blood and blood cards - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the ‘unpuckered’ proline [beilstein-journals.org]

- 7. mdpi.com [mdpi.com]

- 8. Conformational interconversions in peptide beta-turns: analysis of turns in proteins and computational estimates of barriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chempep.com [chempep.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 13. drugtargetreview.com [drugtargetreview.com]

- 14. Bradykinin - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. Structure-activity studies on bradykinin and related peptides: agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. merckmillipore.com [merckmillipore.com]

A Technical Guide to the Stereoelectronic Effects of 3,4-Dehydro Modification on Proline Amides: From Conformational Rigidity to Drug Design

Introduction: Proline's Unique Role and the Rationale for 3,4-Dehydro Modification

L-Proline holds a singular position among the proteinogenic amino acids.[1] Its secondary amine is incorporated into a five-membered pyrrolidine ring, a feature that imposes significant conformational constraints on the polypeptide backbone.[2][3] This rigidity is a double-edged sword; it reduces the conformational entropy penalty upon folding, often inducing essential β-turns, but it also acts as a structural disruptor for canonical secondary structures like α-helices and β-sheets.[2][4][5]

The Conformational Dichotomy of Proline: Ring Pucker and cis/trans Isomerism

The structure of proline is defined by two key conformational equilibria. The first is the "puckering" of the pyrrolidine ring, which rapidly interconverts between several forms, primarily the Cγ-endo ("down") and Cγ-exo ("up") conformations.[6][7] The second, and often more impactful, is the cis/trans isomerization of the Xaa-Pro peptide bond. Unlike typical peptide bonds, which overwhelmingly favor the trans isomer, the steric environment around the proline amide bond makes the cis conformation energetically accessible.[3] The energy barrier for this isomerization is high (84–89 kJ/mol), making it a rate-limiting step in protein folding.[6][8]

Introducing the 3,4-Dehydro Modification: A Strategy for Conformational Control

To probe and control these equilibria, chemists have developed a range of proline analogues. Among the most powerful is 3,4-dehydroproline (Dhp), which features a double bond between the Cβ (C3) and Cγ (C4) atoms.[8][9] This seemingly simple modification introduces profound stereoelectronic effects that reshape the molecule's conformational landscape. It provides a more conformationally restricted scaffold compared to proline, a property that can be exploited to enhance biological activity, potentially through stronger receptor binding via π-π interactions.[1] This guide provides an in-depth analysis of these effects, from fundamental principles to practical applications in chemical biology and drug discovery.

Scope and Objectives of this Guide

This document serves as a technical resource for researchers, chemists, and drug development professionals. It will elucidate the causal mechanisms behind the conformational changes induced by the 3,4-dehydro modification, detail the experimental protocols for synthesis and analysis, and explore the applications of this unique amino acid analogue.

The Core Stereoelectronic Effect: Flattening the Ring

The most immediate consequence of introducing a C3=C4 double bond is the radical alteration of the pyrrolidine ring's geometry. The sp² hybridization of these carbons removes the tetrahedral flexibility that allows for puckering in native proline.

The "Unpuckered" Nature of the 3,4-Dehydroproline Ring

Theoretical analyses, NMR studies, and X-ray crystallography have consistently shown that the 3,4-dehydroproline ring adopts a significantly flattened, or "unpuckered," conformation.[6][8][9] A computational study on N-acetyl-N'-methylamide of L-3,4-dehydroproline (Ac-Dhp-NHMe) found the puckering amplitude to be between 0.01-0.07 Å, a stark contrast to the more pronounced puckers of proline.[10] This planarity is a direct result of the geometric constraints imposed by the double bond, which widens the internal Cα-Cβ-Cγ and Cβ-Cγ-Cδ bond angles by approximately 8 degrees compared to the proline dipeptide.[10] Crystal structures of Dhp and its derivatives confirm that the pyrroline ring is reasonably flat.[9][11]

Quantitative Comparison of Ring Geometry: Proline vs. 3,4-Dehydroproline

The structural changes induced by the 3,4-unsaturation can be quantified by comparing key geometric parameters of proline and dehydroproline dipeptide models.

| Parameter | Proline Dipeptide (Approx.) | 3,4-Dehydroproline Dipeptide (Ac-Dhp-NHMe)[10] | Causality of Change |

| Puckering Amplitude | ~0.4 Å | 0.01 - 0.07 Å | sp² hybridization at Cβ and Cγ removes torsional flexibility, forcing planarity. |

| Cβ-Cγ Bond Length | ~1.53 Å | ~1.33 Å (shorter by ~0.2 Å) | Transition from a single (σ) bond to a double (σ + π) bond. |

| Cα-Cβ-Cγ Bond Angle | ~104° | ~112° (widened by ~8°) | sp² geometry dictates a preferred bond angle closer to 120°. |

| Cβ-Cγ-Cδ Bond Angle | ~105° | ~113° (widened by ~8°) | sp² geometry dictates a preferred bond angle closer to 120°. |

Visualization of Conformational Space

The following diagram illustrates the fundamental difference in the conformational landscapes of the proline and 3,4-dehydroproline rings.

Caption: Proline puckering vs. Dhp planarity.

Impact on Amide Bond (cis/trans) Isomerization

While the ring is forced into a planar conformation, the effect on the crucial cis/trans amide bond equilibrium is more nuanced. The modification acts not by shifting the equilibrium state, but by kinetically trapping the existing states.

The Isomerization Equilibrium: A Subtle Shift

Experimental studies using NMR on simple Ac-Xaa-OMe models show that the introduction of the 3,4-double bond does not dramatically alter the trans/cis population ratio.[9][11] The equilibrium constant Ktrans/cis for Ac-Dhp-OMe was found to be ~5.45, compared to ~4.97 for Ac-Pro-OMe in D₂O.[8][9] This corresponds to a very small increase in the relative stability of the trans conformer by only 0.2–0.3 kJ/mol, indicating the ground-state energy difference between the two isomers is largely unaffected.[8][9]

| Compound | Ktrans/cis (in D₂O)[8][9] | ΔG° (kJ/mol) |

| Ac-Pro-OMe | 4.97 ± 0.07 | -3.9 |

| Ac-Dhp-OMe | 5.45 ± 0.09 | -4.2 |

The Isomerization Barrier: A "Structural Freezer"

The most significant stereoelectronic consequence of the 3,4-dehydro modification is the increase in the energy barrier for cis-trans isomerization.[8][9][11] EXSY NMR experiments revealed that the activation energy for amide bond rotation is increased by approximately 2.7 kJ/mol in Dhp derivatives compared to their saturated proline counterparts.[9] This increase corresponds to a slowing of the rotational rate by a factor of about three, effectively acting as a "structural freezer" for the polypeptide backbone at that position.[8][9]

The leading hypothesis for this increased barrier is a repulsive stereoelectronic interaction in the transition state.[6][8] During isomerization, the amide oxygen atom moves under the pyrrolidine ring, passing near the Cγ and Cδ atoms.[6] In 3,4-dehydroproline, this trajectory forces the oxygen's electron lone pairs into close proximity with the electron-rich π-system of the double bond, creating an unfavorable repulsion that destabilizes the transition state and raises the overall energy barrier.[6][8]

Mechanistic Visualization

The proposed mechanism for the increased rotational barrier is depicted below, highlighting the clash in the transition state.

Caption: Increased isomerization barrier in Dhp.

Deeper Dive into Stereoelectronic Interactions

Beyond the dominant effect on the isomerization barrier, the double bond's electronic properties subtly influence the entire molecule.

Inductive Effects and Hyperconjugation

The sp² carbons of the double bond are more electronegative than their sp³ counterparts in proline. This introduces an electron-withdrawing inductive effect that depletes the ring system of electron density.[6] This is experimentally verified by a reduction in the pKa of the amino group (a drop of 0.9 pKa units), making the amine less basic.[6][8] The carboxyl function is also influenced, with the double bond increasing the electrophilicity of the carbonyl carbon.[8]

In substituted prolines, hyperconjugation—the delocalization of electrons from a σ-bond (like C-H) into an adjacent empty or partially filled orbital (like a C-F σ* orbital)—plays a critical role in determining ring pucker.[12][13][14] For the unsubstituted 3,4-dehydroproline ring, the dominant stereoelectronic feature is the planar, conjugated π-system itself, which overrides the subtle hyperconjugative interactions that dictate pucker in saturated rings.

Orbital Interactions: The n → π* Perspective

The conformation of proline residues is also governed by a stabilizing n → π* interaction, where the lone pair (n) of one amide oxygen donates electron density into the antibonding orbital (π*) of the subsequent carbonyl group.[12][15][16] This interaction is geometrically sensitive and is preferentially stabilized by the Cγ-exo pucker in proline, which in turn favors the trans amide bond.[12] The enforced planarity of the 3,4-dehydroproline ring alters the ideal geometry for this interaction. While the trans isomer remains favored, the "unpuckered" state provides a different, more rigid template for this orbital overlap, which can influence the local conformation of peptides into which it is incorporated.

Experimental Methodologies: Synthesis and Characterization

The study and application of 3,4-dehydroproline amides rely on robust synthetic and analytical protocols.

Synthesis of 3,4-Dehydroproline Amides

A versatile and efficient method for generating libraries of 3,4-dehydroproline amides involves a multi-step sequence starting from aminoallenes.[1][17] This approach allows for diversification at multiple points on the scaffold.

Experimental Protocol: Silver-Catalyzed Cyclization Approach [1][17]

-

Scaffold Generation: An α-aminoallene ester is subjected to a silver(I)-catalyzed intramolecular cyclization. This reaction proceeds in excellent yield to form the core 3-pyrroline scaffold.

-

N-Functionalization: The secondary amine of the pyrroline ring is functionalized, for example, through acylation or alkylation, to install the desired R⁴ group.

-

Saponification: The methyl ester at the C-terminus is hydrolyzed to a carboxylic acid, typically using microwave-assisted saponification to accelerate the reaction.

-

Amide Coupling: The resulting carboxylic acid is coupled with a diverse range of primary or secondary amines to form the final amide product. This step is often facilitated by polymer-bound reagents like polystyrene-carbodiimide (PS-carbodiimide) and additives like 1-hydroxybenzotriazole (HOBt) under microwave irradiation to ensure high conversion and simplify purification.[1][17]

Caption: Synthetic workflow for Dhp amides.

Conformational Analysis Protocols

NMR Spectroscopy: Nuclear Magnetic Resonance is the primary tool for studying the solution-state conformation and dynamics of Dhp-containing peptides.

-

Trans/Cis Ratio Determination: Standard 1D ¹H NMR spectra are used to determine the relative populations of the trans and cis isomers by integrating the distinct signals for each conformer.[9]

-

Isomerization Barrier Measurement: Exchange Spectroscopy (EXSY) is a 2D NMR technique used to measure the rate of chemical exchange between the cis and trans states.[9] By acquiring EXSY spectra at different temperatures, the rate constants for isomerization can be determined, and the activation energy barrier (ΔG‡) can be calculated using the Eyring equation.

X-ray Crystallography: This technique provides an unambiguous, high-resolution picture of the molecular conformation in the solid state. It has been instrumental in confirming the flattened ring structure of 3,4-dehydroproline and its derivatives.[9][18] The process involves growing single crystals of the target compound and analyzing the diffraction pattern of X-rays passed through the crystal.

Applications in Research and Drug Development

The unique stereoelectronic properties of 3,4-dehydroproline make it a valuable tool for modulating peptide and protein structure and function.

3,4-Dehydroproline as a Mechanistic Probe

By incorporating Dhp into peptides, researchers can study the role of proline's conformational dynamics in processes like protein folding and stability.[19][] Its "structural freezer" effect allows for the decoupling of ring pucker from cis/trans isomerization, providing insights into how each contributes to the overall structure and function of a protein.

Therapeutic Potential: Inhibiting Collagen Biosynthesis

3,4-Dehydroproline is a known inhibitor of prolyl hydroxylase, an enzyme critical for the post-translational modification of proline to hydroxyproline in collagen.[17][21][22] By preventing this hydroxylation, Dhp inhibits the formation and secretion of stable collagen, a process implicated in fibrotic diseases.[1][22] It is believed to act as an enzyme-activated suicide inhibitor.[17][21]

A Scaffold for Drug Design

The rigid, planar scaffold of 3,4-dehydroproline is an attractive building block for peptide-based drugs and peptidomimetics.[19] Its constrained nature can pre-organize a peptide into a bioactive conformation, potentially increasing binding affinity and metabolic stability. The synthetic accessibility of diverse Dhp amide libraries makes it a powerful tool in drug discovery for identifying novel therapeutic leads.[1][17]

Conclusion: Harnessing Stereoelectronics for Molecular Design

The 3,4-dehydro modification of proline is a prime example of how a subtle change in chemical structure can induce powerful stereoelectronic effects with far-reaching consequences. By enforcing a planar ring geometry, the double bond fundamentally alters the conformational landscape, most notably by increasing the kinetic barrier to cis/trans isomerization. This "unpuckered" and kinetically trapped analogue provides researchers and drug developers with a unique tool to rigidify peptide backbones, probe biological mechanisms, and design novel therapeutics with tailored conformational properties. Understanding and applying these principles are key to harnessing the full potential of non-canonical amino acids in the future of molecular design.

References

-

Ma, C., et al. (2007). Design and Synthesis of a 3,4-Dehydroproline Amide Discovery Library. Journal of Combinatorial Chemistry, 9(4), 657-666. [Link]

-

Kubyshkin, V., & Budisa, N. (2016). cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline. Beilstein Journal of Organic Chemistry, 12, 589-593. [Link]

-

Kubyshkin, V., & Budisa, N. (2016). cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline. Beilstein Journal of Organic Chemistry, 12, 589-593. [Link]

-

Kang, Y. K. (2009). Conformational preferences and cis-trans isomerization of L-3,4-dehydroproline residue. Biopolymers, 92(5), 387-398. [Link]

-

Ma, C., et al. (2007). Design and Synthesis of a 3,4-Dehydroproline Amide Discovery Library. Journal of Combinatorial Chemistry. [Link]

-

Kubyshkin, V., & Budisa, N. (2016). cis-trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline. Beilstein Journal of Organic Chemistry. [Link]

-

Ma, C., et al. (2007). Design and Synthesis of a 3,4-Dehydroproline Amide Discovery Library. Scilit. [Link]

-

Kubyshkin, V., & Budisa, N. (2016). cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline. Beilstein Journal of Organic Chemistry. [Link]

-

Balasubramanian, R., et al. (1981). Conformational studies of peptides: Crystal and molecular structures of L-3,4-dehydroproline and its t-butoxycarbonyl and acetyl amide derivatives. Biopolymers, 20(2), 283-302. [Link]

-

Vitagliano, L., et al. (2001). Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability. Protein Engineering, 14(10), 703-708. [Link]

-

Pascual, I., et al. (2021). Peptides Incorporating 3,4-Dihydroxyprolines: Synthesis and Structural Study. Molecules, 26(22), 6876. [Link]

-

Quora. (2017). What does proline do to the protein structure? Quora. [Link]

-

Tamburro, A. M., et al. (2004). Effect of proline analogues on the conformation of elastin peptides. Organic & Biomolecular Chemistry, 2(23), 3366-3372. [Link]

-

Corbella, A., et al. (1969). Synthesis of 3,4-dehydroproline. Chemistry and Industry. [Link]

-

Scott, J. W., et al. (1976). Preparation, Resolution and Optical Stability of 3,4-Dehydroproline and 3,4-Dehydroprolinamide. Journal of the American Chemical Society. [Link]

-

Improta, R., et al. (2001). Understanding the Role of Stereoelectronic Effects in Determining Collagen Stability. 1. A Quantum Mechanical Study of Proline, Hydroxyproline, and Fluoroproline Dipeptide Analogues in Aqueous Solution. Journal of the American Chemical Society, 123(50), 12568-12577. [Link]

-

Tofoleanu, F., et al. (2020). A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. bioRxiv. [Link]

-

ResearchGate. (n.d.). Conformational properties of constrained proline analogues and their application in nanobiology. ResearchGate. [Link]

-

ResearchGate. (2019). What is the proline effect on protein structure? ResearchGate. [Link]

-

Iris Biotech. (n.d.). Proline Derivatives and Analogs. Iris Biotech. [Link]

-

Wikipedia. (n.d.). Proline. Wikipedia. [Link]

-

Schnitzer, T., et al. (2022). Crystal structure analysis of N-acetylated proline and ring size analogs. Research Collection ETH Zurich. [Link]

-

Samanta, U., & Kar, P. (2020). Conformational landscape of substituted prolines. Biopolymers, 111(4), e23351. [Link]

-

Yesilbag, Y. O., & Guvench, O. (2018). Computational insights on the hydride and proton transfer mechanisms of L-proline dehydrogenase. PLoS ONE, 13(10), e0205570. [Link]

-

Cooper, J. B., & Varner, J. E. (1983). Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline. Plant Physiology, 73(2), 324-328. [Link]

-

Ramsamy, K., et al. (1983). The preparation of (S)-3,4-dehydroproline from (2S,4R)-4-hydroxyproline. The Journal of Organic Chemistry. [Link]

-

Kubyshkin, V., & Budisa, N. (2016). Cis–trans-Amide Isomerism of the 3,4-Dehydroproline. Amanote Research. [Link]

-

Shoulders, M. D., et al. (2011). Quantum mechanical origin of the conformational preferences of 4-thiaproline and its S-oxides. Journal of the American Chemical Society, 133(26), 10173-10182. [Link]

-

Tress, S., et al. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. The Journal of Organic Chemistry, 84(5), 2827-2834. [Link]

-

Kerwar, S. S., et al. (1976). Effect of L-3,4-dehydroproline on Collagen Synthesis and Prolyl Hydroxylase Activity in Mammalian Cell Cultures. Archives of Biochemistry and Biophysics, 173(1), 324-331. [Link]

-

Shoulders, M. D., et al. (2011). Quantum mechanical origin of the conformational preferences of 4-thiaproline and its S-oxides. Journal of the American Chemical Society. [Link]

-

Kumar, K., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(8), 3121-3131. [Link]

-

Vedantu. (2024). Hyperconjugation: Mechanism, Illustration and Examples. Vedantu. [Link]

-

Wikipedia. (n.d.). Hyperconjugation. Wikipedia. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Proline - Wikipedia [en.wikipedia.org]

- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the ‘unpuckered’ proline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the ‘unpuckered’ proline [beilstein-journals.org]

- 10. Conformational preferences and cis-trans isomerization of L-3,4-dehydroproline residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cis-trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Hyperconjugation: Mechanism, Illustration and Examples [allen.in]

- 14. Hyperconjugation - Wikipedia [en.wikipedia.org]

- 15. Quantum mechanical origin of the conformational preferences of 4-thiaproline and its S-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantum mechanical origin of the conformational preferences of 4-thiaproline and its S-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Conformational studies of peptides: Crystal and molecular structures of L-3,4-dehydroproline and its t-butoxycarbonyl and acetyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chemimpex.com [chemimpex.com]

- 21. Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effect of L-3,4-dehydroproline on collagen synthesis and prolyl hydroxylase activity in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural "Freezer": Ring Pucker Preferences and Conformational Dynamics of 3,4-Dehydro-L-proline Amide Hydrochloride

Executive Summary

In the realm of peptide engineering and drug development, the conformational flexibility of the peptide backbone often dictates the pharmacological efficacy and stability of a therapeutic molecule. Proline is unique among the canonical amino acids due to its cyclic pyrrolidine side chain, which restricts backbone dihedral angles and introduces a slow

However, the introduction of a double bond into the pyrrolidine ring—creating 3,4-Dehydro-L-proline amide hydrochloride (Dhp-NH₂·HCl) —fundamentally alters this conformational landscape. By flattening the ring and restricting its pucker, Dhp acts as a structural "freezer," significantly increasing the energetic barrier to amide bond rotation[1]. This in-depth technical guide explores the thermodynamic causality, physical chemistry, and self-validating experimental protocols used to characterize the "unpuckered" proline.

The Conformational Physics of the "Unpuckered" Proline

The Causality of Ring Flattening

In standard L-proline, the

In 3,4-Dehydro-L-proline, the presence of the C3=C4 double bond forces these two carbons into a planar

Transition State Destabilization and the "Freezer" Effect

The peptidyl-Pro amide bond isomerizes via a syn/exo transition state. During this rotation, the oxygen atom of the preceding amide group must sweep closely under the pyrrolidine ring, approaching the C3 and C4 atoms[1].

In standard proline, the puckered ring flexes to accommodate this steric bulk. However, in Dhp, the rigid, flat ring containing the electron-dense C3=C4 double bond creates severe steric and electrostatic repulsion against the approaching oxygen lone pairs[1]. This repulsion drastically destabilizes the transition state, thereby increasing the activation energy required for isomerization. Because of this high rotational barrier, Dhp effectively "freezes" the peptide backbone into its existing conformational state, making it a highly valuable tool for stabilizing proteomimetics.

Thermodynamic logic of Dhp s-cis/s-trans isomerization highlighting the transition state barrier.

Quantitative Conformational Data

To fully understand the impact of the 3,4-dehydrogenation, it is critical to compare the thermodynamic and kinetic parameters of Dhp against standard L-proline. The electron depletion of the ring system also notably reduces the pKₐ of the amine group[1].

| Parameter | Standard L-Proline | 3,4-Dehydro-L-proline (Dhp) | Mechanistic Impact |

| Ring Conformation | C | Flat / Unpuckered | Loss of conformational flexibility[1]. |

| Puckering Amplitude | ~0.30 – 0.40 Å | 0.01 – 0.07 Å | Forces planarity across the C3-C4 axis[2]. |

| Amide Rotational Barrier | 84 – 89 kJ/mol | > 89 kJ/mol (Elevated) | Acts as a structural "freezer" for peptides[1]. |

| Amine pKₐ (Relative) | Baseline (~10.6) | Reduced by ~0.9 units | Increased electrophilicity of the carbonyl group[1]. |

Self-Validating Experimental Methodologies

To rigorously define the conformational preferences of[], researchers must employ a self-validating system. The static structural data obtained from solid-state X-ray crystallography must be functionally validated by solution-state NMR kinetics.

Protocol 1: NMR-Based Thermodynamic and Kinetic Profiling

This protocol determines the solution-state

-

Sample Preparation: Dissolve high-purity Dhp-NH₂·HCl in D₂O to a concentration of 50 mM.

-

Causality: D₂O is strictly required to eliminate exchangeable amide proton signals via deuterium exchange. This simplifies the ¹H-NMR spectrum, preventing signal overlap and allowing exclusive focus on the aliphatic ring protons and the distinct alpha-proton shifts of the cis and trans conformers.

-

-

Equilibrium Determination (Thermodynamics): Acquire 1D ¹H-NMR spectra at 296 K using a high-field spectrometer (≥ 600 MHz).

-

Causality: A single-scan acquisition (or a multi-scan acquisition with a long relaxation delay, d1 > 5 × T₁) is utilized to ensure complete longitudinal relaxation of the nuclei. This guarantees that the integration of the

and

-

-

Variable Temperature (VT) Kinetics: Perform line-shape analysis of the NMR spectra at incrementally elevated temperatures (e.g., 296 K to 310 K).

-

Causality: As thermal energy increases, the rate of isomerization approaches the NMR timescale, causing the distinct cis and trans peaks to broaden and eventually coalesce. By extracting the rate constants at each temperature and plotting them via the Eyring equation, the exact activation energy (

) is calculated, validating the heightened rotational barrier.

-

Protocol 2: Orthogonal Validation via X-Ray Crystallography

This protocol confirms the physical flattening of the pyrroline ring in the solid state.

-

Crystal Growth: Dissolve Dhp-NH₂·HCl in a minimal volume of methanol. Induce crystallization via slow vapor diffusion using diethyl ether at 4 °C.

-

Causality: Slow vapor diffusion minimizes the formation of crystal lattice defects. High-quality single crystals are mandatory for resolving sub-angstrom structural features, such as the exact C

-C

-

-

Diffraction and Refinement: Collect X-ray diffraction data at cryogenic temperatures (100 K).

-

Causality: Cryo-cooling suppresses atomic thermal vibrations (reducing B-factors). This allows for highly precise measurement of the internal bond angles, confirming the theoretical puckering amplitude of 0.01–0.07 Å[2].

-

The Self-Validation Loop: The physical flatness observed in the X-ray crystal structure (Protocol 2) mechanically predicts a hindered transition state. The VT-NMR kinetic data (Protocol 1) acts as the functional validation of this prediction, proving that the structural flatness directly translates to an increased rotational barrier in solution.

Self-validating experimental workflow for determining Dhp conformational and kinetic parameters.

Applications in Drug Development and Protein Engineering

The unique conformational rigidity of 3,4-Dehydro-L-proline amide hydrochloride makes it an indispensable building block in modern medicinal chemistry[4]:

-

Peptide Stabilization (Proteomimetics): Because Dhp increases the barrier to amide rotation, incorporating it into synthetic peptides "locks" the backbone into a desired bioactive conformation, preventing proteolytic degradation and increasing half-life.

-

Collagen Biosynthesis Inhibition: Dhp is a known inhibitor of collagen biosynthesis. It suppresses the hydroxylation of proline by prolyl hydroxylases, making it a critical tool for studying fibrotic diseases[1].

-

Transporter Profiling: Hydroxylated and dehydrogenated proline derivatives are actively used to map the ligand-binding sites of neutral amino acid transporters like SLC1A4 and SLC1A5, which are heavily implicated in cancer metabolism[5].

References

-

Kubyshkin V, Budisa N. cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline. Beilstein Journal of Organic Chemistry. 2016; 12: 589-599. URL:[Link]

-

Kang YK. Conformational preferences and cis-trans isomerization of L-3,4-dehydroproline residue. Biopolymers. 2009; 91(10): 841-849. URL:[Link]

-

Ndaru E, et al. Discovery and Synthesis of Hydroxy-L-Proline Blockers of the Neutral Amino Acid Transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). Molecules (MDPI). 2024; 29(10): 2280. URL:[Link]

Sources

Dehydroproline Analogs as Conformational Modulators: A Technical Guide to Their Role in Protein Folding and Drug Design

Abstract

Proline is a unique proteinogenic amino acid that exerts profound control over protein architecture and folding kinetics due to the conformational constraints of its pyrrolidine ring and the high rotational barrier of its preceding peptide bond. The introduction of a double bond into the proline ring, creating dehydroproline analogs such as 3,4-dehydro-L-proline (Dhp), imposes even stricter geometric constraints, effectively "flattening" the ring structure.[1] This guide provides an in-depth technical exploration of the biological significance of these analogs. We will dissect their fundamental impact on the key conformational parameters of the proline residue—ring pucker and cis/trans isomerization—and explore the downstream consequences for protein stability, folding pathways, and biological function. A central focus will be on the well-documented role of Dhp as a modulator of collagen biosynthesis through its potent inhibition of prolyl hydroxylase.[2][3][4][5] Furthermore, we will detail the key experimental methodologies and biophysical techniques required to synthesize, incorporate, and characterize dehydroproline-containing peptides and proteins, providing a robust framework for researchers seeking to leverage these powerful molecular tools in basic research and therapeutic development.[6][7]

Part 1: The Proline Residue: A Primary Determinant of Polypeptide Architecture

Proline's singular structure, with its side chain cyclizing back onto the backbone nitrogen, fundamentally restricts the conformational freedom of a polypeptide chain. This restriction manifests in two critical ways that influence protein folding and final structure.

The Pyrrolidine Ring Pucker: A Conformational Switch

Unlike the freely rotating side chains of other amino acids, the five-membered pyrrolidine ring of proline is not planar. It adopts one of two preferred, low-energy puckered conformations: Cγ-endo (puckered on the same side as the carboxyl group) or Cγ-exo (puckered on the opposite side). The specific pucker adopted influences the backbone dihedral angles (φ and ψ) and is a critical determinant of local secondary structure, such as in the formation of β-turns and polyproline helices.[8][9] The transition between these states acts as a local conformational switch.

Peptidyl-Prolyl Bond Isomerization: A Rate-Limiting Step in Folding

The peptide bond preceding a proline residue (the Xaa-Pro bond) is unique. Due to the similar steric bulk of the cis and trans conformations, the energy difference between them is small compared to non-prolyl peptide bonds.[10] Consequently, a significant population of Xaa-Pro bonds (5-30%) can exist in the cis form in unfolded proteins. However, the rotational barrier to interconversion between cis and trans isomers is high (~85 kJ·mol⁻¹), making this isomerization an intrinsically slow process.[10][11] This slow isomerization is often a rate-limiting step in the overall protein folding process, a kinetic bottleneck that nature has evolved enzymes—peptidyl-prolyl cis/trans isomerases (PPIases)—to overcome.[12]

Applications in Drug Design and Peptide Engineering

The conformational rigidity imparted by dehydroproline analogs makes them valuable tools in medicinal chemistry and drug design. [6][13]By replacing a standard proline with a dehydro-analog, researchers can:

-

Constrain Peptide Conformation: Lock a bioactive peptide into its receptor-binding conformation, potentially increasing potency and selectivity. [8]* Enhance Stability: The rigid structure can improve resistance to proteolytic degradation, extending the half-life of peptide-based drugs. [14][15]* Probe Structure-Activity Relationships (SAR): Systematically replacing prolines allows for a detailed investigation of the conformational requirements for biological activity. [8]

Part 4: Key Methodologies and Protocols

Investigating the impact of dehydroproline analogs requires a combination of synthetic chemistry and advanced biophysical characterization.

Synthesis and Incorporation of Dehydroproline Analogs

The incorporation of dehydroproline into a peptide sequence is typically achieved using solid-phase peptide synthesis (SPPS).

Protocol: Solid-Phase Peptide Synthesis (SPPS) with Dhp

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for a C-terminal amide). [16]2. Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (standard or Fmoc-Dhp-OH) using a coupling agent like HBTU/HOBt. [16]Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

Wash: Thoroughly wash the resin with DMF to remove excess reagents.

-

Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.

-

N-terminal Capping (Optional): After the final amino acid is coupled, the N-terminus can be capped (e.g., with acetic anhydride) if desired. [16]7. Cleavage and Deprotection: Cleave the completed peptide from the resin and remove all side-chain protecting groups simultaneously using a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane). [16]8. Purification: Purify the crude peptide product using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the mass and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Biophysical Characterization of Dehydroproline-Containing Proteins

A suite of biophysical techniques is necessary to fully characterize the structural and stability changes resulting from Dhp incorporation.

Protocol: NMR Spectroscopy for Conformational Analysis

-

Rationale: NMR is uniquely powerful for determining the solution-state structure of peptides and can directly quantify the populations of cis and trans prolyl isomers.

-

Methodology:

-

Sample Preparation: Dissolve the purified peptide (0.5-1 mM) in a suitable buffer (e.g., 20 mM phosphate buffer), potentially in D₂O to suppress the water signal. [16] 2. 1D ¹H Spectrum: Acquire a one-dimensional proton spectrum to assess sample purity and folding. The presence of multiple peaks for a single proton can indicate slow conformational exchange, such as cis/trans isomerization.

-

2D TOCSY & NOESY: Acquire two-dimensional Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) spectra. TOCSY identifies protons within the same amino acid residue (spin systems), while NOESY identifies protons that are close in space (<5 Å), regardless of their position in the sequence. [17][18] 4. Assignment: Use the TOCSY and NOESY data to perform sequential assignment of all proton resonances.

-

Structural Restraints: Integrate NOESY cross-peaks to generate distance restraints between protons.

-

Structure Calculation: Use the distance restraints in a molecular dynamics program (e.g., CHARMM) to calculate an ensemble of structures consistent with the NMR data. [15] Protocol: Förster Resonance Energy Transfer (FRET) for Folding Dynamics

-

-

Rationale: FRET acts as a "spectroscopic ruler," measuring distances between 10-100 Å, making it ideal for observing global conformational changes during protein folding in real-time. [19][20][21]* Methodology:

-

Fluorophore Labeling: Synthesize the peptide with a FRET donor (e.g., Tryptophan) and acceptor (e.g., Dansyl) pair at specific locations. The choice of location is critical to ensure the distance between them changes upon folding.

-

Donor-Only Control: Characterize the fluorescence emission spectrum and quantum yield of a peptide containing only the donor fluorophore.

-

FRET Measurement: Excite the donor fluorophore and measure the fluorescence emission spectrum of the dual-labeled peptide. Energy transfer is indicated by quenching of the donor's fluorescence and a sensitized emission from the acceptor.

-

Calculate FRET Efficiency (E): The efficiency of energy transfer can be calculated from the reduction in donor fluorescence.

-

Calculate Distance (r): Use the Förster equation (E = R₀⁶ / (R₀⁶ + r⁶)), where R₀ is the characteristic Förster distance for the dye pair, to calculate the average distance between the donor and acceptor.

-

Kinetics: Monitor the change in FRET efficiency over time after initiating folding (e.g., via a denaturant jump) to measure folding rates. [22]

-

Part 5: Conclusion and Future Perspectives

Dehydroproline analogs, particularly Dhp, are more than mere structural curiosities. They are powerful chemical biology tools that leverage fundamental principles of conformational restriction to modulate protein folding and function. Their well-established role in disrupting collagen maturation provides a clear example of their biological significance and offers avenues for therapeutic intervention in fibrotic diseases. For protein engineers and drug developers, the ability of Dhp to act as a "structural freezer" offers a rational strategy for designing peptides and proteins with enhanced stability and pre-organized conformations. Future work will likely focus on expanding the toolkit of dehydro-analogs with different substitution patterns to fine-tune their electronic and steric properties, and on applying these tools to more complex protein folding problems in vivo.

Part 6: References

-

Kerwar, S.S., et al. (1979). Regulation of collagen synthesis and maturation by 3,4-dehydroproline. Arch. Biol. Med. Exper. 12: 359-366.

-

Kerwar, S.S., & Felix, A.M. (1976). Effect of L-3,4-dehydroproline on Collagen Synthesis and Prolyl Hydroxylase Activity in Mammalian Cell Cultures. Journal of Biological Chemistry, 251(2), 503-509. [Link]

-

Cooper, J.B., & Varner, J.E. (1983). Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline. Plant Physiology, 73(2), 324-328. [Link]

-

Thamm, P. (N/A). 9.2 Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry.

-

Pelliccia, S., et al. (2022). Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development. The Journal of Organic Chemistry. [Link]

-

Nieto-Rodriguez, L., et al. (2021). Peptides Incorporating 3,4-Dihydroxyprolines: Synthesis and Structural Study. Molecules, 26(22), 6885. [Link]

-

Fowden, L.F., et al. (N/A). Effect of 3,4-Dehydro-DL-Proline on Growth and Protein Synthesis. Scilit. [Link]

-

Cooper, J.B., & Varner, J.E. (1983). Selective inhibition of proline hydroxylation by 3,4-dehydroproline. PubMed. [Link]

-

Karoyan, P., & Chassaing, G. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 18(2), 2296-2333. [Link]

-

Muro-Pastor, A.M. (2004). Oxidation of 3,4-dehydro-d-proline and other d-amino acid analogues by d-alanine dehydrogenase from Escherichia coli. FEMS Microbiology Letters, 238(2), 457-463. [Link]

-

Kivirikko, K.I., & Pihlajaniemi, T. (1998). Role of prolyl hydroxylation in the molecular interactions of collagens. Matrix Biology, 16(7), 357-368. [Link]

-

Svinart, H., et al. (2016). cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline. Beilstein Journal of Organic Chemistry, 12, 608-614. [Link]

-

Bach, C.V., & Takagi, H. (2013). Properties, metabolisms, and applications of L-proline analogues. ResearchGate. [Link]

-

Jenkins, C.L., et al. (2003). Effect of 3-Hydroxyproline Residues on Collagen Stability. Journal of the American Chemical Society, 125(22), 6422-6427. [Link]

-

Mortenson, D.E. (2016). Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. [Link]

-

Kleinschmidt, J.H., & Tamm, L.K. (2002). Förster resonance energy transfer as a probe of membrane protein folding. Journal of Molecular Biology, 324(2), 319-330. [Link]

-

Wikipedia. (N/A). Förster resonance energy transfer. Wikipedia. [Link]

-

Shi, Z., et al. (2005). NMR spectroscopy results and related data analysis of peptides... ResearchGate. [Link]

-

Karoyan, P., & Chassaing, G. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PMC. [Link]

-

Schuler, B., & Eaton, W.A. (2008). Protein folding studied by single-molecule FRET. Current Opinion in Structural Biology, 18(1), 16-26. [Link]

-

Liu, Y., et al. (2021). Studying protein folding in health and disease using biophysical approaches. Bioscience Reports, 41(3), BSR20203233. [Link]

-

Schweitzer-Stenner, R., & Eloe, L.P. (2010). Förster Resonance Energy Transfer and Conformational Stability of Proteins: An Advanced Biophysical Module for Physical Chemistry Students. Journal of Chemical Education, 87(5), 518-522. [Link]

-

Mayer, M., et al. (2024). 4-Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders. Protein Science, 33(2), e4877. [Link]

-

Pierau, S., & Hofmann, H.J. (1998). Conformational properties of peptides containing dehydro amino acids. ResearchGate. [Link]

-

Luchinat, E., & Banci, L. (2014). Biophysical and Spectroscopic Methods for Monitoring Protein Misfolding and Amyloid Aggregation. Springer Nature Experiments. [Link]

-

Physics LibreTexts. (2022). X-ray Protein Crystallography. Physics LibreTexts. [Link]

-

Britton, Z.T., & Lang, K. (2017). Chemical generation and modification of peptides containing multiple dehydroalanines. Chemical Communications, 53(57), 8016-8019. [Link]

-

Nanda, V. (2015). Biophysical Studies of Protein Folding and Binding Stability. ResearchGate. [Link]

-

Wlodawer, A. (N/A). Protein X-ray Crystallography: Basic principles. Macromolecular Crystallography Laboratory, NCI. [Link]

-

Unknown. (N/A). peptide nmr. ETH Zurich. [Link]

-

Mayer, M., et al. (2023). 4-Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders. bioRxiv. [Link]

-

Medicines Discovery Catapult. (2020). Proteins, X-ray crystal structures, and how to get them. Medicines Discovery Catapult. [Link]

-

Mortenson, D.E. (2016). Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. [Link]

-

Ionescu, R.E. (2020). BIOPHYSICS OF PROTEIN FOLDING. A SHORT REVIEW. Romanian Reports in Physics. [Link]

-

Betzi, S., & Roche, P. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1069. [Link]

-

Alex, A., et al. (2011). Rational Design of Protein Stability: Effect of (2S,4R)-4- Fluoroproline on the Stability and Folding Pathway of Ubiquitin. PLOS ONE, 6(5), e20233. [Link]

-

Sal-Man, N., et al. (2008). Synthetic Biology of Proteins: Tuning GFPs Folding and Stability with Fluoroproline. PLOS ONE, 3(2), e1680. [Link]

-

Wlodawer, A., & Dauter, Z. (2017). x Ray crystallography. FEBS Journal, 284(17), 2706-2717. [Link]

-

Lohan, S. (2022). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Chapman University Digital Commons. [Link]

-

D'Antona, A.M., & Xie, M. (2015). Biophysical Analysis: A Paradigm Shift in the Characterization of Protein-Based Biological Products. BioProcess International. [Link]

Sources

- 1. BJOC - cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the ‘unpuckered’ proline [beilstein-journals.org]

- 2. biologiachile.cl [biologiachile.cl]

- 3. Effect of L-3,4-dehydroproline on collagen synthesis and prolyl hydroxylase activity in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective inhibition of proline hydroxylation by 3,4-dehydroproline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthetic Biology of Proteins: Tuning GFPs Folding and Stability with Fluoroproline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. research-collection.ethz.ch [research-collection.ethz.ch]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 16. researchgate.net [researchgate.net]

- 17. chem.uzh.ch [chem.uzh.ch]

- 18. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 19. Förster resonance energy transfer as a probe of membrane protein folding - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]

- 21. ossila.com [ossila.com]

- 22. schuler.bioc.uzh.ch [schuler.bioc.uzh.ch]

CAS number and molecular weight of 3,4-Dehydro-L-proline amide HCl

High-Fidelity Characterization & Application in Peptidomimetic Design

Part 1: Executive Summary & Core Identity

3,4-Dehydro-L-proline amide hydrochloride is a specialized chiral building block used primarily in the synthesis of conformationally restricted peptides and enzyme inhibitors (specifically DPP-IV and collagen biosynthesis inhibitors).[1] Unlike native L-Proline, the introduction of the

Chemical Identity Table

| Parameter | Specification |

| CAS Number | 64869-59-6 |

| Chemical Name | (S)-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride |

| Synonyms | 3,4-Dehydro-L-Pro-NH2[1][2][3][4][5][6][7][]·HCl; L-3,4-DHP amide HCl |

| Molecular Formula | C |

| Molecular Weight | 148.59 g/mol |

| Appearance | White to off-white crystalline powder |

| Chirality | L-isomer (S-configuration at C2) |

| Optical Rotation | |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |

Part 2: Structural Mechanism & Utility

The "Flattening" Effect

In native L-Proline, the five-membered ring exists in a dynamic equilibrium between C

In 3,4-Dehydro-L-proline , the

-

Consequence 1: It locks the backbone dihedral angle (

), restricting the conformational space of the peptide chain. -

Consequence 2: It increases the rotational barrier of the amide bond, often stabilizing the trans isomer in peptides, though it can induce cis geometry in specific N-acyl derivatives depending on the solvent.

-

Consequence 3: The double bond is reactive; it can serve as a Michael acceptor or undergo electrophilic addition, allowing for late-stage functionalization of the peptide scaffold.

Graphviz Diagram: Structural & Functional Logic

The following diagram illustrates the synthesis logic and the downstream conformational effects.

Caption: Synthesis pathway via Ag-catalyzed cyclization and subsequent structural impact on peptide conformation.

Part 3: Experimental Protocols

Protocol A: Incorporation into Peptides (Solution Phase)

Context: As a secondary amine with a deactivated nucleophile (due to the electron-withdrawing amide and ring strain), 3,4-dehydro-L-proline amide requires highly efficient coupling reagents to prevent racemization or low yields.

Reagents:

-

N-Protected Amino Acid (e.g., Boc-Phe-OH).

-

Coupling Agent: HATU (preferred over EDC/HOBt for sterically hindered secondary amines).

-

Base: DIPEA (Diisopropylethylamine).

-

Solvent: Anhydrous DMF.

Step-by-Step Methodology:

-

Activation: Dissolve Boc-Phe-OH (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration).

-

Base Addition: Add DIPEA (2.5 equiv) and stir at 0°C for 5 minutes to pre-activate the acid.

-

Addition of Core: Add 3,4-Dehydro-L-proline amide HCl (1.0 equiv) directly to the mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by HPLC/TLC.

-

Checkpoint: The spot for the free amine (ninhydrin positive) should disappear.

-

-

Workup: Dilute with EtOAc, wash with 5% KHSO

, Sat. NaHCO

Protocol B: Quality Control & Validation

Self-Validating Analytical Check: Because the double bond is sensitive to oxidation and polymerization, purity must be verified immediately prior to use.

-

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 0% to 30% B over 20 minutes (Compound is polar).

-

Detection: UV at 214 nm (Amide bond) and 254 nm (The

double bond has weak absorbance, unlike saturated proline).

-

-

1H-NMR Validation (D

O):-

Look for the distinct olefinic protons.

- 5.8–6.1 ppm (m, 2H, CH=CH ring protons).

-

4.8–5.0 ppm (m, 1H,

-

Note: Absence of olefinic signals indicates degradation to the saturated analog or polymerization.

-

Part 4: Handling, Stability & Safety

-

Hygroscopicity: The HCl salt is hygroscopic. Store under argon or nitrogen at 2–8°C.

-

Stability: The double bond makes the compound susceptible to oxidation. Avoid prolonged exposure to air or strong oxidizers (e.g., KMnO

, peroxides). -

Racemization Risk: Low during storage, but moderate during basic coupling conditions. Use collidine or TMP as bases if racemization is observed with DIPEA.

References

-

PubChem. Compound Summary: (S)-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride.[6] Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. cis–trans-Amide isomerism of the 3,4-dehydroproline residue. (2016). Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3,4-Dehydro-L-proline amide hydrochloride | CAS 64869-59-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Design and Synthesis of a 3,4-Dehydroproline Amide Discovery Library | Scilit [scilit.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 3,4-Dehydro-L-proline amide hydrochloride | C5H9ClN2O | CID 66879066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Conformational studies of peptides: Crystal and molecular structures of L-3,4-dehydroproline and its t-butoxycarbonyl and acetyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-Purity Synthesis of 3,4-Dehydro-L-proline Amide Hydrochloride: A Step-by-Step Technical Guide

Topic: Protocols for the synthesis of 3,4-Dehydro-L-proline amide hydrochloride Content Type: Application Note & Protocol Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Abstract & Application Context

3,4-Dehydro-L-proline amide hydrochloride (also known as (S)-3-pyrroline-2-carboxamide HCl) is a critical chiral building block in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, such as Saxagliptin, and serves as a conformationally restricted proline mimetic in structural biology. Its unique 3,4-unsaturation flattens the pyrrolidine ring, altering the cis/trans isomerization barrier of peptide bonds and providing a reactive handle for further functionalization (e.g., epoxidation or fluorination).

This guide details a robust, scalable 5-step synthesis starting from inexpensive trans-4-hydroxy-L-proline . Unlike "discovery library" approaches that utilize complex allene precursors, this protocol relies on classic, cost-effective transformation of the hydroxyproline scaffold via activation and elimination.

Key Chemical Specifications

-

Target Compound: 3,4-Dehydro-L-proline amide hydrochloride[][2]

-

CAS Number: 64869-59-6[]

-

Molecular Formula: C₅H₈N₂O[] · HCl

-

Molecular Weight: 148.59 g/mol (salt basis)

-

Chirality: L-isomer (S-configuration at C2)

Retrosynthetic Analysis & Workflow

The synthesis strategy relies on constructing the amide bond after establishing the 3,4-unsaturation to avoid side reactions involving the sensitive double bond during the elimination phase.

Figure 1: Retrosynthetic logic flow from commercial starting material to target.[3]

Detailed Experimental Protocol

Stage 1: Protection & Activation (N-Boc-4-O-Tosyl-L-proline)

Objective: Protect the amine to prevent self-reaction and activate the C4-hydroxyl group for subsequent elimination.

Reagents:

-

Trans-4-hydroxy-L-proline (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

-

Sodium hydroxide (NaOH) / Pyridine[4]

Protocol:

-

N-Protection: Dissolve trans-4-hydroxy-L-proline in 1N NaOH/dioxane (1:1). Cool to 0°C. Add Boc₂O dropwise. Stir at RT for 12 hours.[4][5] Acidify with KHSO₄ to pH 2-3 and extract with Ethyl Acetate (EtOAc). Concentrate to yield N-Boc-trans-4-hydroxy-L-proline.

-

O-Tosylation: Dissolve the N-Boc intermediate in dry pyridine at 0°C. Add TsCl portion-wise. Stir at 4°C overnight.

-

Workup: Pour into ice water. Acidify carefully with HCl (keep T < 10°C) to precipitate the product or extract with EtOAc.

-

Purification: Recrystallize from EtOAc/Hexanes if necessary.

Critical Parameter: Ensure the system is strictly anhydrous during tosylation to prevent hydrolysis of TsCl.

Stage 2: Elimination (Formation of the Double Bond)

Objective: Create the 3,4-unsaturation via E2 elimination. Reaction: N-Boc-4-tosyloxy-L-proline + Base → N-Boc-3,4-dehydro-L-proline

Reagents:

-

Potassium tert-butoxide (t-BuOK) (2.2 eq)

-

Solvent: Dry THF

Protocol:

-

Dissolve N-Boc-4-tosyloxy-L-proline in anhydrous THF (0.1 M concentration).

-

Cool the solution to -10°C . (Low temperature is crucial to prevent racemization at the C2 alpha-center).

-

Add t-BuOK solution (in THF) dropwise over 30 minutes.

-

Allow to warm to 0°C and stir for 2-4 hours. Monitor by TLC (disappearance of starting tosylate).

-

Quench: Add water/ice. Evaporate THF under reduced pressure.

-

Isolation: Acidify the aqueous residue with cold 1N HCl to pH 3. Extract immediately with EtOAc (3x).

-

Drying: Dry over Na₂SO₄ and concentrate to yield N-Boc-3,4-dehydro-L-proline.

Safety Note: t-BuOK is moisture sensitive and corrosive. Handle under inert atmosphere (N₂ or Ar).

Stage 3: Amidation (Mixed Anhydride Method)

Objective: Convert the carboxylic acid to a primary amide without affecting the double bond.

Reagents:

-

N-Boc-3,4-dehydro-L-proline (1.0 eq)

-

Isobutyl chloroformate (IBCF) (1.1 eq)

-

N-Methylmorpholine (NMM) or TEA (1.1 eq)

-

Ammonia (NH₃) gas or 28% NH₄OH solution.

Protocol:

-

Dissolve N-Boc-3,4-dehydro-L-proline in anhydrous THF or DCM.

-

Cool to -15°C (Salt-ice bath).

-

Add NMM, followed by the dropwise addition of IBCF. Stir for 15 minutes to form the mixed anhydride.

-

Ammonolysis:

-

Option A (Gas): Bubble dry NH₃ gas into the solution for 15 minutes.

-

Option B (Aqueous): Add concentrated NH₄OH dropwise (vigorous stirring required).

-

-

Stir at -15°C for 30 mins, then warm to RT for 2 hours.

-

Workup: Dilute with EtOAc. Wash sequentially with 5% citric acid, sat. NaHCO₃, and brine.[6]

-

Product: N-Boc-3,4-dehydro-L-proline amide (White solid).

Stage 4: Deprotection & Salt Formation

Objective: Remove the Boc group to yield the final hydrochloride salt.

Reagents:

-

4M HCl in Dioxane

Protocol:

-

Dissolve N-Boc-3,4-dehydro-L-proline amide in a minimal amount of dry DCM or Dioxane.

-

Add 4M HCl in Dioxane (5-10 eq) at 0°C.

-

Stir at RT for 1-2 hours. The product often precipitates as a solid.[7]

-

Isolation: Filter the precipitate. If no precipitate forms, add dry Diethyl Ether (Et₂O) to induce crystallization.

-

Drying: Dry under high vacuum to remove traces of HCl and dioxane.

Final Product: Off-white to white crystalline solid. Store at -20°C (hygroscopic).

Quantitative Data Summary

| Parameter | Stage 1 (Tosylation) | Stage 2 (Elimination) | Stage 3 (Amidation) | Stage 4 (Deprotection) |

| Typical Yield | 85 - 92% | 70 - 80% | 80 - 88% | 90 - 95% |

| Reaction Temp | 0°C to 4°C | -10°C to 0°C | -15°C to RT | 0°C to RT |

| Key Impurity | Unreacted alcohol | Racemized product | Urethane byproduct | Residual solvent |

| Purification | Recrystallization | Acid/Base Extraction | Wash/Column | Precipitation |

Process Workflow Diagram

Figure 2: Sequential operational workflow for the synthesis.

Troubleshooting & Critical Process Parameters (CPPs)

Racemization Control (Step 2)

The elimination step involves a strong base (t-BuOK) which can deprotonate the alpha-carbon (C2), leading to racemization (loss of chirality).

-

Solution: Maintain temperature strictly below 0°C during base addition. Use exactly 2.0-2.2 equivalents of base. Do not prolong reaction time unnecessarily.

Mixed Anhydride Stability (Step 3)

The mixed anhydride intermediate is unstable above 0°C and can decompose to the urethane impurity.

-

Solution: Ensure the activation step (IBCF addition) is done at -15°C. Add ammonia immediately after the activation period (10-15 mins).

Hygroscopicity of Final Salt

The HCl salt is hygroscopic.

-

Solution: Handle in a glovebox or low-humidity environment. Store under Argon/Nitrogen at -20°C.

References

-